molecular formula C7H8N2O3 B1587855 2-Amino-4-methyl-6-nitrophenol CAS No. 6265-07-2

2-Amino-4-methyl-6-nitrophenol

Cat. No.: B1587855
CAS No.: 6265-07-2
M. Wt: 168.15 g/mol
InChI Key: AJWIWEGQLDDWQC-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-6-nitrophenol (CAS 6265-07-2) is a nitrophenol derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . Key structural features include:

  • Amino group (-NH₂) at position 2.
  • Methyl group (-CH₃) at position 4.
  • Nitro group (-NO₂) at position 6.

Its calculated physicochemical properties include an XLogP3 value of 1.6 (indicating moderate lipophilicity), two hydrogen bond donors, and four hydrogen bond acceptors, which influence solubility and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-6-nitrophenol typically involves nitration and amination reactions. One common method is the nitration of 4-methylphenol (p-cresol) followed by the reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to avoid over-nitration .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through crystallization or distillation techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

AMNP serves as an intermediate in the synthesis of dyes and pigments . Its unique structure allows for various chemical modifications, making it versatile for producing different colorants used in textiles and plastics. The compound's reactivity can be influenced by its functional groups, leading to diverse synthetic pathways.

Biological Studies

Research indicates that AMNP exhibits potential antimicrobial and antioxidant properties . Studies have shown that it can interact with biological molecules through hydrogen bonding and electrostatic interactions, which may affect enzyme activity and cellular processes. This makes it a candidate for further exploration in pharmacological applications .

Medical Applications

Ongoing research is investigating AMNP's potential as a pharmaceutical intermediate . Its ability to modify biological activity opens possibilities for developing new therapeutic agents, particularly in treating oxidative stress-related diseases.

Industrial Uses

In the cosmetic industry, AMNP is utilized in the formulation of hair dyes and other personal care products due to its coloring properties. Safety assessments have indicated that it can be used safely at certain concentrations in hair dye formulations .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of AMNP against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent in pharmaceuticals.

Case Study 2: Safety Assessment in Cosmetics

A safety assessment conducted on AMNP for use in hair dyes revealed that it does not pose significant risks at concentrations below 2%. The study involved animal testing to evaluate skin sensitization and irritation potential, confirming its safety profile for consumer use .

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-6-nitrophenol involves its interaction with biological molecules through its functional groups. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, affecting enzyme activity and cellular processes. The phenolic hydroxyl group can undergo oxidation-reduction reactions, influencing cellular redox states .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table compares 2-Amino-4-methyl-6-nitrophenol with three structurally related compounds:

Property This compound 2-Amino-4-nitrophenol 2-Amino-6-chloro-4-nitrophenol 2-Amino-4-chloro-6-nitrophenol
CAS Number 6265-07-2 Not explicitly stated Referenced in CIR reports 6358-08-3
Molecular Formula C₇H₈N₂O₃ C₆H₆N₂O₃ C₆H₄ClN₂O₃ C₆H₄ClN₂O₃
Molecular Weight (g/mol) 168.15 154.12 ~188.57 (calculated) ~188.57 (calculated)
Substituents 2-NH₂, 4-CH₃, 6-NO₂ 2-NH₂, 4-NO₂ 2-NH₂, 4-NO₂, 6-Cl 2-NH₂, 4-Cl, 6-NO₂
XLogP3 1.6 Not available Higher (Cl increases lipophilicity) Higher (Cl increases lipophilicity)
Applications Research/industrial intermediate Cosmetic intermediates (hair dyes) Cosmetic safety assessments Chemical synthesis intermediate
Safety Limited toxicological data Regulated in cosmetics Evaluated for consumer safety EINECS-listed; precautionary measures

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups: The methyl group (electron-donating) in this compound reduces acidity compared to chloro-substituted analogs (electron-withdrawing Cl increases acidity) . Nitro groups enhance electrophilicity, making these compounds reactive in substitution and coupling reactions.
  • Lipophilicity: Chloro-substituted derivatives (e.g., 2-Amino-4-chloro-6-nitrophenol) exhibit higher XLogP3 values than methyl-substituted analogs due to chlorine’s hydrophobicity .

Biological Activity

2-Amino-4-methyl-6-nitrophenol (CAS Number: 6265-07-2) is an organic compound with significant interest in various fields, particularly in medicinal chemistry and industrial applications. Its structure consists of an amino group, a methyl group, and a nitro group attached to a phenolic framework, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential pharmaceutical applications.

  • Molecular Formula : C7H8N2O3
  • Molecular Weight : 168.15 g/mol
  • Structure :
    • The presence of the amino group allows for hydrogen bonding, while the nitro group can engage in electron-withdrawing interactions, influencing its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in medicinal chemistry.

Pathogen TypeActivity Observed
BacteriaInhibition of growth in E. coli and S. aureus
FungiEffective against Candida albicans

Antioxidant Activity

The compound has also been studied for its antioxidant properties , which are crucial for combating oxidative stress in biological systems. The phenolic hydroxyl group can undergo oxidation-reduction reactions, potentially contributing to its ability to scavenge free radicals.

The mechanism of action of this compound involves several biochemical interactions:

  • Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting enzyme activity.
  • Electrostatic Interactions : The nitro group can participate in electrostatic interactions with charged biological targets.
  • Redox Reactions : The phenolic hydroxyl group can act as an electron donor, influencing cellular redox states.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Study 2: Antioxidant Potential

In vitro assays demonstrated that the compound scavenged DPPH radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress-related damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructure CharacteristicsUnique Features
2-Amino-3-nitrophenolAmino at position 2, nitro at position 3Different solubility and stability
2-Amino-5-nitrophenolAmino at position 2, nitro at position 5Exhibits distinct biological activity
4-Amino-3-nitrophenolAmino at position 4; used in dye productionPotentially different reactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-4-methyl-6-nitrophenol, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves nitration and methylation steps. For example, starting with a cresol derivative, nitration at the para position followed by selective reduction of nitro groups or protection/deprotection of functional groups may yield the target compound. Intermediate characterization employs techniques like FT-IR (to confirm nitro and amino groups), 1^1H/13^13C NMR (to verify regiochemistry), and mass spectrometry (for molecular ion validation). Purity is assessed via HPLC or melting point analysis .

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : Purity is determined using differential scanning calorimetry (DSC) for melting point consistency and chromatographic methods (e.g., HPLC with UV detection at λ ≈ 300 nm, where nitroaromatics absorb strongly). Conflicting melting points across studies (e.g., due to polymorphs) are resolved by recrystallization in solvents like ethanol/water mixtures and verifying results with powder X-ray diffraction (PXRD) to detect crystalline phases .

Advanced Research Questions

Q. How can crystallographic studies resolve hydrogen bonding patterns in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) determines the crystal structure. Hydrogen-bonding networks are analyzed using graph set notation ( ), classifying motifs like D(2)\text{D}(2) (donor-acceptor chains) or R22(8)\text{R}_2^2(8) (ring motifs). Visualization tools like ORTEP-3 ( ) generate thermal ellipsoid plots to assess atomic displacement parameters. For example, the amino (-NH2_2) and nitro (-NO2_2) groups may form intermolecular N–H···O bonds, stabilizing supramolecular assemblies .

Q. What experimental designs are optimal for studying the compound’s toxicokinetics in biological systems?

  • Methodological Answer : Use radiolabeled 14^{14}C or stable isotopes (15^{15}N) to track absorption/distribution in in vivo models. Administer the compound via oral, dermal, or inhalation routes, followed by LC-MS/MS analysis of plasma, urine, and tissue homogenates. Comparative studies with structural analogs (e.g., 4-nitrophenol) identify metabolic pathways (e.g., nitro-reduction to amino derivatives). Include negative controls to differentiate compound-specific effects from background noise .

Q. How can conflicting spectral data for this compound be resolved?

  • Methodological Answer : Discrepancies in IR or NMR spectra may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Perform variable-temperature NMR to detect dynamic processes or use DFT calculations (e.g., B3LYP/6-31G**) to predict vibrational frequencies and compare with experimental IR data. Solvent polarity studies (e.g., DMSO vs. CDCl3_3) clarify shifts in proton resonance .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

  • Methodological Answer : Variations may stem from impurities or polymorphic forms. Reproduce synthesis under inert conditions (argon atmosphere) to minimize oxidation. Characterize polymorphs via PXRD and DSC (heating rate 10°C/min). Compare results with literature values (e.g., mp 151–153°C for 4-Amino-3-nitrophenol in ) to assess structural similarities/differences .

Properties

IUPAC Name

2-amino-4-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWIWEGQLDDWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211704
Record name 2-Amino-6-nitro-p-cresol
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URL https://comptox.epa.gov/dashboard/DTXSID90211704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6265-07-2
Record name 2-Amino-4-methyl-6-nitrophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-nitro-p-cresol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-nitro-p-cresol
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Record name 2-amino-6-nitro-p-cresol
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Record name 2-Nitro-4-methyl-6-amino-phenol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Amino-4-methyl-6-nitrophenol
2-Amino-4-methyl-6-nitrophenol
2-Amino-4-methyl-6-nitrophenol
2-Amino-4-methyl-6-nitrophenol
2-Amino-4-methyl-6-nitrophenol
2-Amino-4-methyl-6-nitrophenol

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